molecular formula C21H20F3N5O2 B2966280 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 946356-10-1

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2966280
CAS No.: 946356-10-1
M. Wt: 431.419
InChI Key: ZDHYTHGSFJGNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives Synthesis

Research on pyrimidine derivatives highlights the reactivity of compounds with similar structures to 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea in producing novel chemical entities. For instance, studies have demonstrated that 4-ethyl-6-methylpyrimidine 1-oxide reacts with phenyl isocyanate to yield 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, underlining the compound's utility in creating diverse pyrimidine-based structures with potential pharmacological activities (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).

Meso-ionic Compounds Synthesis

Further explorations into the synthesis of meso-ionic compounds have shown that treatment of 2-alkylaminopyrimidines with ethoxycarbonyl isocyanate leads to the formation of acyclic urea derivatives, which cyclize into 1-alkyl-4-oxopyrimido-[1,2-a]-s-triazin-1-ium-olates, highlighting the compound's role in generating structures with unique electronic properties, potentially useful for drug design and development (C. V. Greco, K. Gala, 1981).

Complexation and Unfolding Studies

Investigations into the complexation-induced unfolding of heterocyclic ureas have shed light on the compound's ability to form multiply hydrogen-bonded complexes, demonstrating its significance in studying fundamental chemical processes and designing novel molecular assemblies for nanotechnology applications (P. Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001).

Phototransformation Studies

The phototransformation of chlorimuron-ethyl in aqueous solutions, which shares structural similarities with the mentioned compound, illustrates its stability and degradation patterns under various environmental conditions. This research is crucial for understanding the environmental fate and ecological impact of pyrimidine-based herbicides (P. Choudhury, P. Dureja, 1996).

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c1-3-31-19-12-18(25-13(2)26-19)27-15-7-9-16(10-8-15)28-20(30)29-17-6-4-5-14(11-17)21(22,23)24/h4-12H,3H2,1-2H3,(H,25,26,27)(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYTHGSFJGNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.